molecular formula C31H34BF2N7O4 B1193546 PSB-12105

PSB-12105

Cat. No.: B1193546
M. Wt: 617.46
InChI Key: XIMHBHBACDXPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PSB-12105 is a potent and selective fluorescently labeled antagonist for the human adenosine A2B receptor (A2BR), representing a powerful tool for probing this G protein-coupled receptor (GPCR) in live cells and complex biological systems . This compound was developed by merging a small borondipyrromethene (BODIPY) fluorophore with the pharmacophore of 8-substituted xanthine derivatives, resulting in a high-affinity ligand with dissociation constant (Ki) values in the nanomolar range for human, rat, and mouse A2BRs (Ki = 0.2-2 nM) . Its high selectivity for the A2BR subtype over other adenosine receptors makes it an exceptionally clean pharmacological tool for specific receptor targeting. The primary research application of this compound is in the study of A2BR expression, localization, and ligand-binding interactions using advanced techniques like flow cytometry, enabling the investigation of endogenous receptor levels on the surface of living cells, including immune cells such as macrophages . The A2BR is a promiscuous GPCR that couples to multiple G-proteins (Gs, Gq/11, Gi) and is emerging as a key regulator in the tumor microenvironment, where it modulates immune responses and facilitates cancer progression . Consequently, this compound is anticipated to be particularly valuable in immuno-oncology research, aiding in the characterization of A2BR on various immune cell populations and supporting the evaluation of novel A2BR-targeting therapeutics. This product is supplied for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C31H34BF2N7O4

Molecular Weight

617.46

IUPAC Name

4-(1-Propyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-yl)-N-[2-(4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacen-8-yl)-ethyl]phenoxyacetamide

InChI

InChI=1S/C31H34BF2N7O4/c1-6-13-39-30(43)25-29(38-31(39)44)37-28(36-25)21-7-9-22(10-8-21)45-16-24(42)35-12-11-23-26-17(2)14-19(4)40(26)32(33,34)41-20(5)15-18(3)27(23)41/h7-10,14-15H,6,11-13,16H2,1-5H3,(H,35,42)(H,36,37)(H,38,44)

InChI Key

XIMHBHBACDXPTB-UHFFFAOYSA-N

SMILES

O=C(NCCC1=C2C(C)=CC(C)=[N]2B(F)(F)N3C(C)=CC(C)=C13)COC4=CC=C(C(N5)=NC(NC(N6CCC)=O)=C5C6=O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB12105;  PSB 12105;  PSB-12105

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Superior Affinity : this compound’s Ki (1.83 nM) outperforms most fluorescent A2BAR probes, including preladenant-based ligands .
  • Selectivity: Its >5000-fold selectivity against A2AAR and A3AR exceeds the non-specific NBD-linked compound .
  • Assay Compatibility : this compound enables live-cell flow cytometry, unlike FITC-APEC, which requires fixed cells .

Q & A

Basic Research Questions

Q. What are the primary biochemical mechanisms of PSB-12105, and how can they be experimentally validated?

  • Methodological Answer : Begin by conducting a systematic literature review to identify known targets or pathways associated with PSB-12104. Use in vitro assays (e.g., enzyme inhibition, receptor binding) to validate interactions. Ensure experimental controls (e.g., positive/negative controls) are included to confirm specificity . For reproducibility, document detailed protocols, including compound purity verification (e.g., HPLC, NMR) and assay conditions (pH, temperature) .

Q. How should researchers design initial dose-response studies for this compound?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture the full dynamic range of this compound’s activity. Employ cell-based or biochemical assays with triplicate measurements to assess variability. Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate results across independent replicates .

Q. What criteria ensure the reproducibility of this compound experiments across laboratories?

  • Methodological Answer : Standardize protocols using validated reference materials (e.g., certified compound batches). Share raw data and metadata (e.g., instrument calibration logs, reagent lot numbers) in supplementary files. Collaborate with external labs for inter-laboratory validation, adhering to guidelines like ARRIVE for preclinical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different disease models?

  • Methodological Answer : Perform a meta-analysis of existing studies to identify variables influencing discrepancies (e.g., model organism, dosing regimen). Design comparative experiments controlling for these variables. Use factorial ANOVA to isolate confounding factors (e.g., genetic background, co-administered drugs) . For mechanistic clarity, integrate omics data (transcriptomics/proteomics) to map context-dependent pathways .

Q. What strategies optimize the pharmacokinetic profiling of this compound in vivo?

  • Methodological Answer : Conduct pilot studies using LC-MS/MS to measure plasma/tissue concentrations at multiple timepoints. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate absorption/distribution parameters. Adjust formulations (e.g., PEGylation, liposomal encapsulation) to enhance bioavailability and retest .

Q. How can researchers differentiate off-target effects of this compound from its primary mechanism of action?

  • Methodological Answer : Use CRISPR/Cas9 knockout models to silence the primary target and assess residual activity. Combine with high-throughput screening (e.g., kinase profiling panels) to identify off-target interactions. Validate findings via orthogonal assays (e.g., thermal shift assays for binding confirmation) .

Methodological Frameworks

  • For Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • For Data Contradictions : Use root-cause analysis (RCA) frameworks to trace discrepancies to source variables (e.g., assay sensitivity, batch effects) .
  • For Literature Synthesis : Follow PRISMA guidelines for systematic reviews to map evidence gaps and prioritize research questions .

Data Analysis Templates

Analysis Type Key Parameters Tools/Software
Dose-response curvesEC₅₀, Hill coefficient, R²GraphPad Prism, R (drc package)
Pharmacokinetic modelingClearance (CL), Volume of distribution (Vd)NONMEM, Monolix
Multi-omics integrationPathway enrichment, network centralityIPA, Cytoscape

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.